Product packaging for Butan-2-one O-((vinylamino)carbonyl)oxime(Cat. No.:CAS No. 84100-24-3)

Butan-2-one O-((vinylamino)carbonyl)oxime

Cat. No.: B12665690
CAS No.: 84100-24-3
M. Wt: 156.18 g/mol
InChI Key: LMYJMOOCCAZUDF-TWGQIWQCSA-N
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Description

Structural Context within Oxime and Carbamate (B1207046) Compound Classes

Butan-2-one O-((vinylamino)carbonyl)oxime is a polyfunctional compound that integrates the structural features of both oximes and carbamates. wikipedia.org The core of its structure is derived from butan-2-one oxime, which is formed by the condensation of butan-2-one with hydroxylamine (B1172632). nih.gov This oxime group (-C=N-OH) is then further functionalized.

The carbamate linkage (-O-C(O)-N-) is a key feature of this molecule, classifying it as an oxime carbamate. nih.gov Carbamates are esters of carbamic acid (NH₂COOH) and are known for their diverse applications, including in the synthesis of polyurethanes and as protecting groups in organic synthesis. wikipedia.orgnoaa.gov In the case of this compound, the oxygen of the oxime is bonded to the carbonyl group of the carbamate.

Significance of the Vinylamino and Oxime Carbamate Moieties in Molecular Design

The molecular architecture of this compound is distinguished by two critical moieties: the vinylamino group and the oxime carbamate functionality. Each of these components imparts specific chemical properties that are significant in molecular design.

The vinylamino group (-NH-CH=CH₂) is a reactive functionality. The presence of the nitrogen atom attached to a vinyl group can influence the electronic properties of the molecule and provide a site for further chemical transformations. Vinyl carbamates, for instance, are known to be reactive compounds. nih.govnoaa.gov

The oxime carbamate moiety is recognized for its role in various biologically active compounds and as a photobase generator. nih.gov Oxime carbamates have been investigated for their potential as insecticides and for their activity against Mycobacterium tuberculosis, where they can act as prodrugs, releasing the active oxime. acs.orgresearchgate.net The combination of the oxime and carbamate groups can lead to compounds with tailored stability and reactivity. acs.org

Strategic Research Avenues for Multifunctional Organic Compounds

The development of multifunctional organic compounds like this compound opens up several strategic research avenues. The presence of multiple functional groups within a single molecule allows for the design of materials with complex and tunable properties. wikipedia.orglibretexts.org

One potential area of research is in polymer chemistry . The vinylamino group offers a site for polymerization, suggesting that this compound could serve as a monomer for the synthesis of functional polymers. quora.com These polymers could have applications in coatings, adhesives, or as responsive materials.

Another promising direction is in materials science , where multifunctional molecules are being explored for applications in organic electronics and bioimaging. eurekalert.orgum.es The specific combination of the oxime, carbamate, and vinylamino groups could be leveraged to create novel materials with unique optical or electronic properties.

Furthermore, the established biological activity of some oxime carbamates suggests a potential for this compound in medicinal chemistry and agrochemistry . researchgate.netorientjchem.org Research could focus on exploring its bioactivity, with the understanding that the molecule could be a precursor to an active substance. acs.org

Data Tables

Table 1: Representative Physical Properties of Related Carbamate Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Solubility
Vinyl CarbamateC₃H₅NO₂87.08White crystalline solid54-55Moderately soluble in water
Ethyl CarbamateC₃H₇NO₂89.09Colorless crystals or white granular powder48-50Soluble in water

This table presents data for related carbamate compounds to provide context for the properties of this compound. nih.gov

Table 2: Spectroscopic Data for a Representative Oxime Carbamate

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)
p-Pyridyl amidoxime (B1450833) carbamate derivative~3300 (N-H), ~1700 (C=O)Varies depending on substituents

This table shows characteristic spectroscopic data for a class of oxime carbamates, indicating the types of signals that would be expected for this compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O2 B12665690 Butan-2-one O-((vinylamino)carbonyl)oxime CAS No. 84100-24-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84100-24-3

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

[(Z)-butan-2-ylideneamino] N-ethenylcarbamate

InChI

InChI=1S/C7H12N2O2/c1-4-6(3)9-11-7(10)8-5-2/h5H,2,4H2,1,3H3,(H,8,10)/b9-6-

InChI Key

LMYJMOOCCAZUDF-TWGQIWQCSA-N

Isomeric SMILES

CC/C(=N\OC(=O)NC=C)/C

Canonical SMILES

CCC(=NOC(=O)NC=C)C

Origin of Product

United States

Advanced Synthetic Strategies for Butan 2 One O Vinylamino Carbonyl Oxime and Analogous Structures

Precursor Oxime Synthesis from Butan-2-one

The initial and crucial step in the synthesis of the target molecule is the preparation of butan-2-one oxime. This can be achieved through both classical and modern catalytic methods.

Classical Oxime-Forming Reactions

Traditionally, oximes are synthesized by the reaction of a carbonyl compound, in this case, butan-2-one, with hydroxylamine (B1172632) or its salts. nih.govresearchgate.net A common method involves refluxing an alcoholic solution of butan-2-one with hydroxylamine hydrochloride in the presence of a base like pyridine. nih.govresearchgate.net While effective, this method can suffer from drawbacks such as long reaction times and the use of toxic reagents. nih.govresearchgate.net

Another classical approach involves the reaction of butan-2-one with hydroxylamine hydrochloride or hydroxylamine sulfate. chemicalbook.com For instance, butan-2-one can react with hydroxylamine hydrochloride to yield butan-2-one oxime. chemicalbook.com An alternative classical method is the reaction between butanone and hydroxylamine sulfate. chemicalbook.com

A solvent-free approach using grindstone chemistry has also been developed for the synthesis of oximes. nih.gov This environmentally friendly method involves grinding the carbonyl compound with hydroxylamine hydrochloride and a catalyst like Bi₂O₃, offering high yields and simplified work-up procedures. nih.gov

Catalytic Ammoximation Processes for Ketoximes

More advanced and industrially viable methods for ketoxime synthesis involve catalytic ammoximation. This process combines a ketone, ammonia (B1221849), and an oxidizing agent in the presence of a catalyst. guidechem.comresearchgate.net Titanium silicate (B1173343) molecular sieves, particularly TS-1, have emerged as highly effective catalysts for the ammoximation of ketones like butan-2-one. guidechem.comresearchgate.netnjtech.edu.cn

In a typical process, butan-2-one is reacted with ammonia and hydrogen peroxide over a TS-1 catalyst. guidechem.com This method is noted for its high selectivity and environmentally friendly nature, gradually replacing older techniques. guidechem.com Research has focused on optimizing the catalyst and reaction conditions to enhance efficiency. For example, using spray-formed TS-1 microspheres in a jet loop reactor has been shown to improve conversion and selectivity while reducing residence time. researchgate.netnjtech.edu.cn

Heteropoly acids and their salts have also been explored as catalysts for butan-2-one oxime synthesis from ammonia, butan-2-one, and hydrogen peroxide in an aqueous medium. google.com This approach aims to address issues such as catalyst cost and raw material loss associated with other methods. google.com

Table 1: Comparison of Catalytic Ammoximation of 2-Butanone

Catalyst Oxidant Temperature (°C) Reaction Time (h) Conversion (%) Selectivity (%) Yield (%) Reference
TS-1 H₂O₂ 60 5 ~99.8 - 99.7 chemicalbook.com
K₆PW₉V₃O₄₀ H₂O₂ - 3 - - 52 researchgate.net
TS-1 microspheres H₂O₂ - - 80.1 98.5 - researchgate.net
Heteropoly acid H₂O₂ 10-40 1-5 - - - google.com
Au-Pd/TiO₂ + TS-1 H₂/O₂ 80 3 ~85 ~98 ~83 cardiff.ac.uk

Carbamate (B1207046) Bond Formation Methodologies

Once butan-2-one oxime is obtained, the next synthetic challenge is the formation of the carbamate bond to yield Butan-2-one O-((vinylamino)carbonyl)oxime. This can be accomplished through several strategies.

Reaction of Oximes with Isocyanates

The reaction of an oxime with an isocyanate is a direct method for forming an O-carbamoyl oxime. In the context of the target molecule, butan-2-one oxime would be reacted with vinyl isocyanate. This reaction can often proceed without a catalyst at ambient temperatures. pku.edu.cn

Theoretical studies on the reaction between E-acetophenone oxime and methyl isocyanate suggest a novel bimolecular mechanism involving the isomerization of the oxime to its nitrone tautomer, which then reacts with the isocyanate. pku.edu.cn This pathway is energetically more favorable than a direct concerted addition. pku.edu.cn The reaction kinetics are typically first-order with respect to both the oxime and the isocyanate. pku.edu.cn

Phosgene-Free Routes via Activated Carbamate Precursors

Due to the high toxicity of phosgene (B1210022), significant research has been directed towards phosgene-free methods for carbamate synthesis. One such approach involves the use of activated carbamate precursors. For instance, di-tert-butyl dicarbonate (B1257347) can react with an aromatic carboxylic acid and sodium azide (B81097) to form an acyl azide. This intermediate undergoes a Curtius rearrangement to produce an isocyanate, which can then be trapped by an alcohol or amine to form a carbamate. organic-chemistry.org

Alternatives involving Chloroformates and Amines

An alternative route to carbamates involves the reaction of a chloroformate with an amine. nih.govorganic-chemistry.org In this scenario, a suitable chloroformate would be reacted with vinylamine (B613835). Chloroformates themselves can be synthesized in situ from an alcohol and a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene), followed by a one-pot reaction with an amine to yield the desired carbamate. nih.govorganic-chemistry.orgresearchgate.net This approach avoids the direct handling of phosgene gas. organic-chemistry.org

A photo-on-demand synthesis of chloroformates from a primary alcohol in chloroform (B151607) has been developed, which can then be converted to carbamates in a one-pot reaction by adding an amine. nih.govorganic-chemistry.org This method offers a safer and simpler alternative for generating chloroformates. organic-chemistry.org

Stereoselective Synthesis and Control of Isomerism in Oxime Carbamates

The stereochemical configuration of oxime carbamates, particularly the E and Z isomerism at the C=N double bond, is a critical factor influencing their chemical and physical properties. The synthesis of this compound necessitates careful control to obtain the desired stereoisomer.

Traditional synthesis of oximes from ketones often results in a mixture of E and Z isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of catalyst. researchgate.net For many oxime carbamates, the E-conformation is noted to be the thermodynamically more stable and thus the major product. nih.gov Spectroscopic methods, such as 1H NMR, are instrumental in distinguishing between the isomers, with the imine benzylic proton of the E-stereoisomer typically appearing at a different chemical shift compared to the Z-isomer. nih.gov

Achieving high stereoselectivity is a significant challenge in organic synthesis. pku.edu.cn Modern approaches focus on developing methods that favor the formation of a single isomer. One strategy involves the treatment of an E/Z isomeric mixture of an oxime with a protic or Lewis acid under anhydrous conditions, which can lead to the precipitation of the pure E isomer immonium complex. Subsequent neutralization recovers the E isomer in high purity. google.com Furthermore, the choice of solvent and the use of specific bases during the oximation reaction can significantly influence the isomeric ratio. For instance, a scalable process for clarithromycin (B1669154) 9-(E)-oxime was developed by carefully selecting the base and solvent system, which allowed for the crystallization of the desired E-isomer with minimal contamination from the (Z)-isomer. acs.org

The following table summarizes various methods for the stereoselective synthesis of oximes, which are the direct precursors to oxime carbamates.

PrecursorReagent/CatalystSolventKey ConditionPredominant IsomerYieldReference
Aryl Alkyl Ketone (E/Z mixture)Anhydrous HClDiethyl etherAnhydrous conditions, precipitationE-isomer>98% google.com
ClarithromycinHydroxylamine hydrochloride, Sodium acetate (B1210297) trihydrate, Sodium bicarbonateMethanolOptimized base and solvent concentrationE-isomerNot specified acs.org
Aldehydes/KetonesHydroxylamine hydrochloride, CuSO4Not specifiedCatalysisSelective for E or ZNot specified researchgate.net
Methyl 2-(2-((4-acetyl-2,5-dimethylphenoxy)methyl)phenyl)-3-methoxyacrylateO-propylhydroxylamineMethanol40°CE-isomer96%

Integration of the Vinylamino Functionality within Carbamate Frameworks

The introduction of the vinylamino group is a key step in the synthesis of this compound. This is typically achieved through the formation of a carbamate linkage between butan-2-one oxime and a vinyl isocyanate equivalent.

A well-established method for the synthesis of N-vinyl carbamates involves the Curtius rearrangement of acryloyl azide to form vinyl isocyanate in situ. acs.org This highly reactive intermediate is then trapped by an alcohol, which in this case would be butan-2-one oxime. To avoid hazardous isolation of the isocyanate, the process can be designed where the vinyl isocyanate is codistilled with a solvent into a solution containing the oxime. acs.org This method has been successfully used for the preparation of benzyl-N-vinyl carbamate and can be adapted for oxime substrates. acs.org

Alternative strategies for incorporating the vinylamino moiety have also been developed. A metal-free cascade reaction of NH-1,2,3-triazoles with one-carbon electrophiles like triphosgene (B27547) provides access to N-vinylcarbamates in a one-pot procedure. nih.gov Another approach involves the reaction of secondary amines with carbon dioxide and acetylenically unsaturated compounds in the presence of a platinum group metal catalyst, such as a ruthenium compound, to produce vinyl carbamates. google.com

The table below outlines different methodologies for the synthesis of vinyl carbamates.

ReactantsReagents/CatalystKey IntermediateProduct TypeYieldReference
Acryloyl chloride, Sodium azide, Benzyl (B1604629) alcoholPyridine, TolueneVinyl isocyanateBenzyl-N-vinyl carbamate60% acs.org
NH-1,2,3-triazoles, Triphosgene, NucleophilesMetal-freeN-vinylated ring cleavage productsN-vinylcarbamates, unsymmetrical vinylureasNot specified nih.gov
Secondary amines, CO2, Acetylenic compoundsRuthenium compoundNot specifiedVinyl carbamatesNot specified google.com
2-Arylacetic acidsN,N-Dimethylformamide dimethylacetal (DMFA)Not specified2-Arylvinylogous carbamates91-99% nih.gov

Recent Advancements in High-Yield and Sustainable Synthetic Routes

A key advancement is the use of oximes as reusable templates for the synthesis of carbamates under metal-free conditions. rsc.org In this approach, the oxime facilitates the reaction and can be recovered and reused for several cycles without a significant loss in yield, which aligns with the principles of green chemistry. rsc.org This method also circumvents the need for hazardous and unstable isocyanates as starting materials. rsc.org

One-pot syntheses are another cornerstone of sustainable chemistry. The reaction of carbonylimidazolide in water with a nucleophile provides a general and efficient one-pot method for preparing carbamates. organic-chemistry.org The products often precipitate from the reaction mixture, allowing for simple isolation by filtration and avoiding the need for chromatographic purification. organic-chemistry.org Furthermore, the direct conversion of low-concentration carbon dioxide into carbamates using a nonmetallic regenerable reagent like Si(OMe)4 and a catalyst represents a significant step towards sustainable carbamate production. organic-chemistry.org

Electrochemical methods are also emerging as a green alternative for organic synthesis. rsc.org While not yet specifically reported for this compound, electrochemistry offers the potential for mild reaction conditions and the use of electrons as a clean oxidant, reducing the reliance on stoichiometric chemical oxidants. rsc.org The synthesis of butan-2-one oxime itself has been optimized to achieve high yields (up to 99.7%) using catalytic systems. chemicalbook.com

The following table highlights recent advancements in high-yield and sustainable synthesis relevant to oxime carbamates.

Synthetic StrategyKey FeaturesReactantsProductYieldReference
Reusable TemplateMetal-free, recoverable oxime template, avoids isocyanatesOximes, in situ generated carbamoyl (B1232498) oximesUreas, CarbamatesNot specified rsc.org
One-Pot Synthesis in WaterAvoids inert atmosphere, simple product isolationCarbonylimidazolide, NucleophileCarbamates, Ureas, ThiocarbamatesHigh organic-chemistry.org
CO2 UtilizationUses low-concentration CO2, nonmetallic regenerable reagentAmines, CO2, HalidesCarbamatesNot specified organic-chemistry.org
High-Yield Oxime SynthesisCatalytic processMethyl ethyl ketone, Hydroxylamine sourceButan-2-one oxime99.7% chemicalbook.com

Elucidation of Reaction Mechanisms and Chemical Transformations of Butan 2 One O Vinylamino Carbonyl Oxime

Mechanistic Studies of Oxime Carbamate (B1207046) Reactivity

The central feature of O-carbamoyl oxime reactivity is the inherent weakness of the nitrogen-oxygen (N-O) single bond. This bond is susceptible to homolytic cleavage, serving as a gateway to a variety of radical-mediated transformations. nih.govmdpi.com

The foundational reactive pathway for O-carbamoyl oximes involves the homolysis of the N–O bond. acs.orgnih.gov This cleavage is a selective process that generates two primary radical species: an iminyl radical and a carbamoyloxyl radical. nih.govmdpi.com

The N-O bond is significantly weaker than other bonds within the molecule, with bond dissociation energies (BDEs) for related hydroxylamine (B1172632) derivatives typically falling in the range of 48-65 kcal/mol. nsf.govnih.gov This relatively low energy requirement facilitates its selective cleavage. At elevated temperatures, the initially formed carbamoyloxyl radical can undergo subsequent decarboxylation to produce an aminyl radical and carbon dioxide, providing a valuable route to these nitrogen-centered intermediates. nih.govacs.org

Table 1: Representative Bond Dissociation Energies (BDEs) of Related Bonds This interactive table provides context for the relative weakness of the N-O bond.

Bond Type Typical BDE (kcal/mol) Reference
N-O (in Hydroxylamines) 48 - 65 nsf.govnih.gov
O-H (in Oximes) 76 - 85 nih.govcomporgchem.com
C-C ~83 - 85 ucsb.edu
C-N ~70 - 75 ucsb.edu
C-O ~85 - 91 ucsb.edu

The dissociation of the N-O bond in O-carbamoyl oximes is most efficiently and cleanly achieved through photolysis. mdpi.comnih.gov

Photolytic Behavior : Upon irradiation with ultraviolet (UV) light, O-carbamoyl oximes undergo a clean homolytic scission of their N–O bonds. nih.govacs.org This photochemical stimulus provides the necessary energy to overcome the bond dissociation energy. The generation of the resulting iminyl and carbamoyloxyl radicals has been directly observed and studied using Electron Paramagnetic Resonance (EPR) spectroscopy, which detects species with unpaired electrons. acs.orgnih.gov For certain N-monosubstituted carbamoyloxyl radicals, spectroscopic evidence has shown they can maintain their structural integrity at low temperatures. nih.govnih.gov At temperatures above ambient, both N-mono- and N,N-disubstituted oxime carbamates serve as effective precursors for generating aminyl and iminyl radicals. acs.orgnih.gov

Thermolytic Behavior : In contrast to photolysis, inducing radical generation through heat (thermolysis) is generally less effective for O-carbamoyl oximes. mdpi.comacs.org Clean dissociation is typically not achieved at the conventional temperatures used for organic synthesis (below ~120 °C). mdpi.com Thermal decomposition can lead to more complex reaction mixtures and is not the preferred method for selective radical generation from these precursors. researchgate.net

Reactivity Profile of the Vinylamino Moiety

The vinylamino group, -NH-CH=CH₂, functions as an enecarbamate due to its attachment to the carbamoyl (B1232498) carbonyl. This structure exhibits reactivity characteristic of electron-rich alkenes, primarily at the terminal vinyl carbon.

The electronic nature of the vinylamino group strongly favors electrophilic additions over nucleophilic ones. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the double bond, increasing the electron density of the terminal (β) carbon. This makes the β-carbon nucleophilic and susceptible to attack by electrophiles. nih.gov

Electrophilic Addition : This is the predominant reaction pathway for the vinyl group. An electrophile (E⁺) is attacked by the electron-rich double bond, typically leading to the formation of a carbocation intermediate that is stabilized by the adjacent nitrogen. A subsequent reaction with a nucleophile (Nu⁻) completes the addition. wikipedia.orgyoutube.com The reaction proceeds according to the Markovnikov rule, where the electrophile adds to the terminal carbon. wikipedia.org

Nucleophilic Addition : Nucleophilic addition to an unactivated carbon-carbon double bond is generally unfavorable. wikipedia.org Such reactions typically require the double bond to be activated by an adjacent electron-withdrawing group, which is the opposite of the situation in an electron-rich enecarbamate system. Therefore, direct nucleophilic attack on the vinyl group of Butan-2-one O-((vinylamino)carbonyl)oxime is not a significant reaction pathway.

Table 2: Predicted Reactivity of the Vinyl Group This interactive table summarizes the expected outcomes for additions to the vinylamino moiety.

Reaction Type Reactivity Mechanistic Rationale Expected Product Type
Electrophilic Addition Favorable The nitrogen lone pair creates an electron-rich, nucleophilic double bond. Addition across the double bond, following Markovnikov's rule.
Nucleophilic Addition Unfavorable The double bond is electron-rich and lacks activation by an electron-withdrawing group. No significant reaction expected.

The amino (-NH-) group within the vinylamino carbamate structure has its reactivity modulated by the adjacent carbonyl group. The lone pair on the nitrogen participates in resonance with the carbamate's carbonyl, which reduces its basicity and nucleophilicity compared to a simple amine. nih.gov

Despite this reduced reactivity, the nitrogen can still participate in chemical transformations. It can be deprotonated by a sufficiently strong base. Furthermore, it can undergo reactions typical of amides or carbamates, such as N-acylation or N-alkylation, although more forcing conditions might be required compared to a more nucleophilic amine.

Hydrolytic Stability of the Carbamate and Oxime Linkages

Carbamate Linkage Stability : The carbamate group (-O-CO-N-) is known for its considerable chemical stability, which is why it is frequently used as a protecting group in organic synthesis. nih.govzacharyhhouston.com This stability arises from resonance stabilization involving the nitrogen lone pair and the carbonyl group. nih.gov While stable, the linkage is not inert. Hydrolysis of the carbamate bond, which would yield the oxime, vinylamine (B613835) (which is unstable), and carbon dioxide, can occur under specific conditions, such as in the presence of certain enzymes (e.g., hydrolases) or under strongly acidic or basic conditions at elevated temperatures. researchgate.netdoi.org However, under neutral physiological pH, many carbamates exhibit slow hydrolysis kinetics. nih.gov

Oxime Linkage Stability : The oxime ether linkage (C=N-O) is generally more stable to hydrolysis than corresponding imine or hydrazone linkages. nih.gov The hydrolysis reaction, which cleaves the C=N bond to regenerate the parent ketone (Butan-2-one) and the corresponding hydroxylamine derivative, is typically catalyzed by acid. nih.govnoaa.gov In neutral or basic conditions, the oxime linkage is substantially more resistant to cleavage. Studies comparing isostructural compounds have shown that the rate constant for oxime hydrolysis can be several hundred to a thousand times lower than that for simple hydrazones at neutral pH. nih.gov

Table 3: Relative Hydrolytic Stability of C=N Bonds (pD 7.0) This interactive table, based on data for related structures, illustrates the high stability of the oxime linkage.

Linkage Type Relative Rate of Hydrolysis Reference
Oxime 1 (Baseline) nih.gov
Semicarbazone ~160x faster than oxime nih.gov
Acetylhydrazone ~300x faster than oxime nih.gov
Methylhydrazone ~600x faster than oxime nih.gov

Investigating Potential Rearrangement Reactions

The structural framework of this compound suggests several potential rearrangement pathways. These transformations are often contingent on reaction conditions such as temperature, catalysis, and the presence of reagents. Key potential rearrangements include sigmatropic shifts and the classic Beckmann rearrangement.

One of the most pertinent possibilities involves sigmatropic rearrangements, given the presence of a structure akin to an O-vinyl oxime within the molecule's broader framework. Research on O-vinyl oximes has demonstrated that they can undergo both acs.orgnih.gov and nih.govnih.gov sigmatropic rearrangements. acs.org The specific pathway is often dictated by the substitution pattern of the oxime and the reaction conditions. acs.org For this compound, a nih.govnih.gov-sigmatropic rearrangement, analogous to the aza-Claisen rearrangement, would be a plausible thermal transformation. This would involve the migration of the vinylamino carbonyl group.

Another significant potential transformation is the Beckmann rearrangement, a well-documented reaction of oximes that converts them into amides or lactams. wikipedia.org This reaction is typically catalyzed by acids, which protonate the oxime hydroxyl group to create a good leaving group. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, the carbamoyl group itself could act as a leaving group under certain conditions, or the reaction could be initiated by an external acid catalyst. The stereochemistry of the oxime is crucial in determining the migrating group. For a ketoxime like butan-2-one oxime, the group anti-periplanar to the leaving group on the nitrogen atom is the one that migrates. wikipedia.org

The table below summarizes potential rearrangement reactions and the conditions that might favor them, based on studies of analogous compounds.

Potential Rearrangement Key Reactant Moiety Typical Conditions Potential Product Type Citation
nih.govnih.gov-Sigmatropic RearrangementO-vinyl oxime analogueThermalRearranged N-acyl imine acs.org
acs.orgnih.gov-Sigmatropic RearrangementO-vinyl oxime analogueSubstituent-dependent, thermalα-Imino ketone derivative acs.org
Beckmann RearrangementOximeAcid catalysis (e.g., H₂SO₄, PCl₅)Substituted amide wikipedia.orgmasterorganicchemistry.com

This table presents hypothetical data based on known reactions of similar structures.

Further research would be necessary to delineate the precise conditions under which this compound undergoes these rearrangements and to fully characterize the resulting products.

Spectroscopic Characterization and Advanced Structural Analysis of Butan 2 One O Vinylamino Carbonyl Oxime

Elemental Analysis for Empirical Formula ValidationNo experimental elemental analysis data is available to confirm the calculated elemental composition of C (53.83%), H (7.74%), N (17.94%), and O (20.49%).

Further research and experimental analysis are required to determine the spectroscopic and structural properties of Butan-2-one O-((vinylamino)carbonyl)oxime. Until such data is generated and published, a detailed and scientifically accurate article on its characterization cannot be compiled.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The study of chirality is a critical aspect of chemical analysis, particularly for compounds with stereogenic centers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral sample.

In principle, if this compound were to be synthesized as a chiral molecule, its enantiomers would be expected to exhibit mirror-image CD and VCD spectra. The intensity of the observed signal would be directly proportional to the concentration and the enantiomeric excess of the sample. For instance, a racemic mixture (a 1:1 ratio of enantiomers) would show no CD or VCD signal.

A hypothetical workflow for the enantiomeric excess determination of a chiral sample of this compound would involve:

Separation of Enantiomers: Utilizing a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.

Spectroscopic Measurement: Recording the CD or VCD spectra of the separated enantiomers and the bulk sample.

Calibration Curve: Creating a calibration curve by plotting the chiroptical response against known concentrations of one pure enantiomer.

Enantiomeric Excess Calculation: Using the chiroptical signal of the bulk sample to determine its position on the calibration curve, thereby quantifying the enantiomeric excess.

While this represents a standard approach, the absence of experimental data for this compound means that no specific wavelengths of interest, molar ellipticity values, or rotational strengths can be reported. Theoretical calculations using methods like Density Functional Theory (DFT) could predict these properties, but such computational studies for this specific molecule have not been found in the surveyed literature.

The broader field of oxime chemistry has seen the application of chiroptical spectroscopy. For example, studies on other chiral oximes have successfully used CD spectroscopy to monitor stereoselective reactions and determine the enantiomeric purity of the products. These studies underscore the potential utility of such techniques if applied to this compound.

Theoretical and Computational Chemistry Approaches to Butan 2 One O Vinylamino Carbonyl Oxime

Electronic Structure Calculations using Density Functional Theory (DFT)

Specific DFT studies on Butan-2-one O-((vinylamino)carbonyl)oxime, detailing properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and electron density distribution, are not found in the available literature. Such calculations would be necessary to understand the molecule's electronic behavior and reactivity.

Molecular Geometry Optimization and Conformational Analysis

There are no published studies on the molecular geometry optimization or conformational analysis of this compound. This type of analysis would typically involve computational methods to identify the most stable three-dimensional structures (conformers) of the molecule and to determine key geometrical parameters like bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

While experimental spectroscopic data exists for the parent compound, Butan-2-one oxime nist.govnist.gov, there are no available computational predictions or experimental spectra specifically for this compound. A theoretical study would involve calculating properties like IR, Raman, and NMR spectra and comparing them with experimental results to validate the computational model, but this has not been documented for this compound.

Simulation of Reaction Pathways and Transition States

Research on the simulation of reaction pathways, including the identification of transition states and the calculation of activation energies for reactions involving this compound, is not present in the public domain. These simulations are crucial for understanding the mechanisms of chemical reactions the compound might undergo.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models have been developed or published for this compound. QSPR studies establish a mathematical relationship between a molecule's structural features and its physicochemical properties, but this requires a dataset of related compounds and their measured properties, which does not appear to exist for this specific chemical class.

Explorations of Advanced Applications for Butan 2 One O Vinylamino Carbonyl Oxime in Specialized Chemical Fields

Role as a Versatile Synthetic Intermediate and Building Block

The unique structure of Butan-2-one O-((vinylamino)carbonyl)oxime, combining an oxime ester and a vinyl carbamate (B1207046), makes it a highly promising building block for organic synthesis. This versatility stems from the ability of each functional group to participate in a variety of chemical transformations, allowing for the construction of complex molecular architectures.

Incorporation into Diverse Organic Scaffolds

The vinyl carbamate portion of the molecule is particularly amenable to incorporation into a wide range of organic frameworks. Vinyl carbamates are known to participate in metal-catalyzed cross-coupling reactions, serving as valuable partners in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, palladium-catalyzed annulation strategies involving vinyl carbamates have been developed to synthesize functionalized piperidine (B6355638) and proline derivatives, which are common scaffolds in pharmaceuticals and natural products. acs.org The electron-rich nature of the vinyl group, influenced by the adjacent nitrogen atom, also makes it a suitable component for reactions such as hydroformylation, which can introduce aldehyde functionalities for further elaboration. acs.org

The oxime ester group also contributes to the molecule's utility. Oxime esters can be readily transformed into other functional groups, such as amines and amides, through reduction. researchgate.net This reactivity allows for the introduction of nitrogen-containing moieties into a target scaffold under relatively mild conditions. The Butan-2-one backbone itself provides a simple, non-aromatic alkyl chain that can be desirable in scaffolds where steric bulk or specific electronic properties are required.

Precursor for Advanced Heterocyclic Compounds

Both the vinyl carbamate and oxime ester functionalities serve as powerful precursors for the synthesis of heterocyclic compounds, which are central to medicinal and materials chemistry.

The vinyl carbamate group is a competent dipolarophile and dienophile in cycloaddition reactions. mdpi.comethernet.edu.et For example, it can undergo [3+2] cycloadditions with azomethine imines to produce pyrazolidine (B1218672) rings or participate in formal [2+3] cycloadditions to yield tetrahydroquinolines. mdpi.comethernet.edu.et Palladium-catalyzed [8+2] dipolar cycloadditions between vinyl carbamates and photogenerated ketenes have been shown to produce 10-membered N-heterocycles. researchgate.neted.ac.uk These reactions provide direct routes to complex, multi-substituted heterocyclic systems.

The oxime ester moiety is a well-established precursor for nitrogen-centered radicals, particularly iminyl radicals, which can undergo subsequent cyclization. mdpi.comnih.gov Under thermal or photochemical conditions, the relatively weak N–O bond of the oxime ester can cleave, initiating intramolecular reactions to form a variety of N-heterocycles such as pyrroles, quinolines, and phenanthridines. researchgate.netmdpi.comnih.gov Transition-metal catalysis, often using copper or palladium, can facilitate the cyclization of oxime esters with other starting materials to build five-membered heterocycles like pyrrolinones and other fused systems. nih.govmdpi.com Recent advances have even demonstrated intramolecular nitrogen insertion reactions of oxime esters to directly access aminated N-heterocycles. rsc.org

Potential in Medicinal Chemistry

The structural motifs present in this compound are frequently encountered in biologically active molecules, suggesting its potential as a valuable scaffold or intermediate in drug discovery.

Design of Novel Molecular Architectures for Pharmacological Exploration

The combination of the oxime ester and vinyl carbamate groups in a single, relatively simple molecule offers a unique starting point for creating diverse molecular libraries for pharmacological screening. Oxime esters themselves are recognized as a distinct class of pharmacologically active agents, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ijpcbs.comresearchgate.netijprajournal.com The vinyl carbamate moiety is also a known pharmacophore found in various therapeutic candidates. ethernet.edu.etresearchgate.netgoogle.com

By using the molecule as a core, medicinal chemists can independently or simultaneously modify each functional group. For instance, the vinyl group can be functionalized through addition reactions, while the butanone-oxime portion can be exchanged for other ketone or aldehyde-derived oximes to modulate steric and electronic properties. This modularity allows for the systematic exploration of chemical space to identify novel structures with desired pharmacological profiles. The strategy of combining two or more pharmacophoric units into a single hybrid molecule is a recognized approach in drug design to enhance potency, overcome resistance, or target multiple biological pathways. researchgate.netmdpi.com

Chemical Tool for Biological Probe Development

The reactivity of the vinyl and oxime ester groups makes this compound a candidate for the development of chemical probes to study biological systems. The vinyl group can be used as a handle for "click" chemistry or other bio-orthogonal conjugation reactions, allowing the molecule to be attached to reporter tags (like fluorophores) or larger biomolecules.

Vinyl groups can also participate in reactions that are sensitive to the local microenvironment, potentially serving as a basis for responsive probes. The oxime ester linkage, with its potential to be cleaved under specific chemical or enzymatic conditions, could be exploited in the design of prodrugs or activatable probes. For example, vinyl carbamates have been investigated in the context of reducing the mutagenicity of other compounds, suggesting a role in modulating biological reactivity. scispace.com The incorporation of this compound or its derivatives into larger molecular systems could provide tools for studying enzyme activity or for photoaffinity labeling experiments. ed.ac.uk

Applications in Agricultural Chemistry

The functional groups within this compound are prevalent in modern agrochemicals, particularly insecticides, fungicides, and herbicides. This suggests a strong potential for the compound and its derivatives in the development of new crop protection agents. researchgate.net

The oxime carbamate structure, closely related to the vinylamino-carbonyl-oxime moiety, is a well-established class of pesticides known for its insecticidal, acaricidal, and nematicidal activity. mdpi.comherts.ac.ukgoogle.comusda.gov Compounds like Methomyl and Oxamyl are oxime carbamates that function by inhibiting acetylcholinesterase in pests. herts.ac.ukscispace.com The structural similarity suggests that derivatives of this compound could exhibit similar modes of action.

Furthermore, oxime ester derivatives are being actively explored as a new generation of pesticides. researchgate.netnih.gov Research has shown that modifying natural products like coumarin (B35378) or cholesterol with oxime ester functionalities can lead to compounds with significant aphicidal and fungicidal activities. nih.govnih.govacs.org Camphor-based oxime esters are also being developed as environmentally friendly fungicides. keaipublishing.com

The vinyl carbamate portion of the molecule has also been explored in an agrochemical context. Certain N-sulfonyl vinyl carbamates have been patented for their herbicidal activity. google.com The development of chiral agrochemicals is a growing field, and catalytic methods for the asymmetric synthesis of compounds containing vinyl groups are of significant interest. acs.org The potential to generate a diverse range of derivatives from this compound makes it a promising lead structure for discovering novel agrochemicals with improved efficacy and targeted activity.

Development of Innovative Agrochemical Leads

The exploration of novel agrochemical leads is a continuous effort to identify compounds with enhanced efficacy, selectivity, and improved environmental profiles. Within this context, the structural motif of oxime carbamates has been a recurring theme in the development of pesticides, including insecticides, herbicides, and fungicides. dntb.gov.uagoogle.comgoogle.comgoogle.comresearchgate.netresearchgate.netjustia.comjustia.comorientjchem.orgnih.govnih.gov The core activity of many oxime carbamates lies in their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. orientjchem.org

While direct studies on the agrochemical potential of this compound are not extensively documented in publicly available literature, its structural components suggest a plausible basis for investigation. The oxime carbamate moiety is a well-established pharmacophore in this field. The introduction of a vinylamino group presents an interesting point of structural variation that could modulate the compound's biological activity.

The vinyl group, in particular, offers a reactive handle that is not present in many conventional oxime carbamate pesticides. This functionality could be leveraged for the development of "pro-pesticides," where the active ingredient is released under specific environmental conditions or metabolic processes within the target pest. Furthermore, the potential for polymerization of the vinyl group could be explored for creating controlled-release formulations, where the active compound is slowly leached from a polymer matrix, potentially reducing the environmental impact and improving the duration of action.

A comparative analysis of related oxime carbamate structures that have been investigated for agrochemical use is presented in the table below.

Compound ClassInvestigated UseReference
Oxime CarbamatesInsecticides, Nematicides, Acaricides, Herbicides, Fungicides dntb.gov.uagoogle.comgoogle.comgoogle.comresearchgate.netresearchgate.netjustia.comjustia.comorientjchem.orgnih.govnih.gov
Arylcyanomethylenequinone OximesHerbicides, Fungicides, Plant Growth Stimulators mdpi.com
Thiaheterocyclic Oxime CarbamatesPesticides dntb.gov.ua

Modulation of Plant Growth Regulation

Beyond pesticidal activity, certain chemical compounds can influence the physiological processes of plants, acting as plant growth regulators (PGRs). These molecules can affect various aspects of plant development, including root formation, flowering, and senescence. ahdb.org.ukbcpcpesticidecompendium.orgomexcanada.com Carbamate-based compounds have been identified as having plant growth regulating effects. For instance, fenoxycarb, a carbamate, has been shown to inhibit brassinosteroid action, which is crucial for processes like hypocotyl elongation. nih.gov

The potential for this compound to act as a plant growth regulator is an area ripe for investigation. The oxime and carbamate functionalities are present in various bioactive molecules that interact with plant systems. nih.govandisil.com The vinylamino group represents a unique structural element that could lead to novel modes of action in plant growth regulation.

The reactivity of the vinyl group could also be harnessed in this context. For example, the compound could be designed to polymerize on the surface of seeds or roots, forming a thin, functional coating. This coating could then slowly release the active moiety to influence early-stage plant development or protect against environmental stressors. The ability to tune the properties of such a polymer by modifying the structure of the monomer, this compound, could allow for the development of tailored plant growth regulation strategies.

Utility in Materials Science and Polymer Chemistry

The unique combination of a blocked isocyanate precursor and a polymerizable vinyl group within a single molecule makes this compound a compound of significant interest in materials science and polymer chemistry.

Components in Polymerization Processes

Butan-2-one oxime, also known as methyl ethyl ketoxime (MEKO), is widely used as a blocking agent for isocyanates in the production of polyurethanes. wikipedia.orglpultd.comtri-iso.com The oxime group reacts with the isocyanate (NCO) group to form a blocked isocyanate, which is stable at ambient temperatures but deblocks upon heating to regenerate the reactive isocyanate. This allows for the formulation of one-component (1K) polyurethane systems that are stable during storage and cure upon thermal activation.

This compound can be viewed as a functionalized version of a blocked isocyanate. The vinyl group provides a site for polymerization through various mechanisms, such as free radical polymerization. rsc.orgnih.govmdpi.comdonga.ac.kr This dual functionality opens up possibilities for creating novel polymer architectures. For example, it could be used as a comonomer in the synthesis of acrylic or vinyl polymers, thereby incorporating latent isocyanate functionality directly into the polymer backbone. Subsequent heating of the resulting polymer would deblock the isocyanate groups, allowing for a post-polymerization crosslinking reaction, leading to materials with enhanced thermal and chemical resistance.

The table below summarizes the deblocking temperatures for various common isocyanate blocking agents, providing context for the potential thermal processing of materials containing the butanone oxime carbamate moiety.

Blocking AgentDeblocking Temperature Range (°C)Reference
Diethyl malonate100-120 tri-iso.com
3,5-Dimethylpyrazole110-120 wikipedia.orgtri-iso.com
Methylethylketoxime (MEKO)120-160 wikipedia.orglpultd.comtri-iso.com
ε-Caprolactam160-180 tri-iso.com
Phenol150 wikipedia.org

Functional Additives for Coatings, Adhesives, and Sealants

The properties of this compound also make it a promising candidate as a functional additive in coatings, adhesives, and sealants. Butan-2-one oxime (MEKO) is a well-established anti-skinning agent in alkyd-based paints and coatings. wikipedia.orgsinosil.com It prevents the formation of a solid skin on the surface of the coating during storage by complexing with the metallic driers that catalyze oxidative curing.

By incorporating the butanone oxime functionality into a polymerizable monomer, it may be possible to create a "non-migratory" anti-skinning agent. When added to a coating formulation containing other polymerizable components, this compound could co-polymerize and become a permanent part of the cured film. This would prevent the additive from leaching out over time, potentially improving the long-term performance and reducing volatile organic compound (VOC) emissions.

Furthermore, the latent isocyanate functionality could be used to improve adhesion to various substrates. After application of the coating, adhesive, or sealant, a thermal curing step could deblock the isocyanate groups, allowing them to react with hydroxyl or amine groups on the substrate surface, forming strong covalent bonds. This would be particularly beneficial in high-performance applications where durable adhesion is critical. The use of vinyl-functional silanes as adhesion promoters in sealants and coatings provides a parallel concept for how a reactive functional group can enhance interfacial bonding. sinosil.com

Development of Functionalized Derivatives and Structurally Related Analogs

The chemical structure of this compound offers multiple avenues for the development of functionalized derivatives and structurally related analogs with tailored properties.

Systematic Modification for Tunable Chemical Behavior

The synthesis of oxime carbamates is typically achieved by reacting an oxime with an isocyanate or a carbamoyl (B1232498) chloride. google.comorientjchem.orgrsc.org The synthesis of vinyl carbamates can be accomplished through various routes, including the reaction of an amine with vinyl chloroformate. nih.gov By systematically modifying the different components of the this compound molecule, it is possible to fine-tune its chemical behavior for specific applications.

Modification of the Oxime Moiety: Replacing the butanone oxime part with other oximes derived from different ketones or aldehydes would alter the steric and electronic environment around the oxime carbamate linkage. This could influence the deblocking temperature of the isocyanate, the stability of the compound, and its biological activity in agrochemical applications.

Modification of the Carbamate Linkage: The nature of the substituent on the nitrogen atom of the carbamate group can be varied. In the parent compound, this is a vinyl group. Replacing the vinyl group with other functional groups could introduce different functionalities. For example, incorporating a silane (B1218182) group could enhance adhesion to inorganic substrates.

Modification of the Vinyl Group: While the vinyl group is key to its polymerizability, its reactivity can be modulated. The synthesis of various vinyl ethers and other vinyl-functionalized molecules demonstrates the versatility of introducing this group and modifying its electronic properties. gelest.comacademie-sciences.frnih.govshinetsusilicone-global.comacs.org These modifications could affect the rate and mechanism of polymerization, allowing for compatibility with different polymer systems.

The development of such analogs would enable a systematic study of structure-property relationships, leading to the design of new molecules with optimized performance in the target applications, be it as agrochemical leads, plant growth regulators, or advanced materials.

Exploration of Structure-Function Relationships

The chemical architecture of this compound is intrinsically linked to its reactivity and potential applications. The molecule's functionality is not merely a sum of its parts but rather a synergistic interplay between the butan-2-one oxime ether core, the vinyl group, and the carbamate linkage. Understanding these structure-function relationships is paramount for predicting its chemical behavior and designing novel applications.

The carbamate group in this compound is a critical determinant of its chemical and proteolytic stability. acs.org Structurally analogous to an amide-ester hybrid, the carbamate moiety exhibits significant resonance stabilization. acs.org This electronic delocalization across the O=C-N bond reduces the electrophilicity of the carbonyl carbon and imparts a degree of planarity, influencing the molecule's conformational preferences and its ability to interact with biological targets. acs.org Carbamates are often employed as isosteres for peptide bonds in medicinal chemistry due to their enhanced stability and membrane permeability. acs.org

The oxime ether component, >C=N-O-R, significantly influences the molecule's physicochemical properties. mdpi.comnih.gov The presence of both a hydrogen bond acceptor (the nitrogen and oxygen atoms) and the potential for steric interactions from the butan-2-one moiety can dictate its binding affinity and selectivity for various enzymes or receptors. nih.gov The stereochemistry of the oxime ether, specifically the (E/Z) configuration, can be a crucial factor in its biological activity, as different isomers may exhibit distinct pharmacological profiles. nih.gov For instance, in other oxime-containing compounds, only the E isomer has been found to be active. nih.gov

The terminal vinyl group (CH2=CH-) is a highly reactive functional group that opens avenues for a wide range of chemical transformations, particularly in polymer science. Vinyl carbamates, such as the title compound, can serve as monomers in polymerization reactions. nih.govrsc.org The reactivity of the vinyl group is subject to electronic effects from the adjacent carbamate moiety, which can influence the rate and mechanism of polymerization.

The interplay between these functional groups is summarized in the following table:

Structural FeatureFunctional ImplicationPotential Application
Carbamate Linkage - Resonance stabilization- Chemical and proteolytic stability acs.org- Hydrogen bonding capacity- Peptide bond isostere in drug design acs.org- Building block for stable polymers
Oxime Ether Moiety - Influences physicochemical properties mdpi.com- Potential for stereoisomerism (E/Z) affecting activity nih.gov- Hydrogen bond acceptor capabilities nih.gov- Modulation of biological activity mdpi.com- Design of specific enzyme inhibitors nih.gov
Vinyl Group - Site for polymerization and chemical modification nih.govrsc.org- Reactivity influenced by adjacent carbamate- Monomer for polymer synthesis nih.govrsc.org- Platform for post-synthesis modification
Butan-2-one Skeleton - Contributes to steric bulk and lipophilicity- Can influence binding selectivity- Fine-tuning of pharmacokinetic properties

Detailed research findings on related structures provide further insight into the structure-function relationships of this compound. For instance, studies on other carbamates have shown that modifications to the alcohol and amine substituents can dramatically alter their biological activity, such as their insecticidal or antistaphylococcal properties. nih.govmdpi.com The lipophilicity and steric bulk of these substituents are often key drivers of efficacy. mdpi.com

Similarly, research on oxime ethers has demonstrated that the nature of the group attached to the ether oxygen can significantly impact their therapeutic potential. nih.gov For example, the introduction of different alkyl or aryl groups can modulate the anticancer or antibacterial activity of the parent compound. mdpi.comnih.gov It has been observed that in some cases, methyl ethers exhibit higher antibacterial activity than their benzyl (B1604629) counterparts, suggesting that the size and nature of the alkoxy group are critical for biological function. nih.gov

The following table outlines key research findings on related functional groups and their implications for this compound:

Functional Group StudiedResearch FindingImplication for this compound
Carbamates Lipophilicity and steric bulk of substituents are critical for biological activity. mdpi.comThe butan-2-one and vinyl substituents will significantly influence the overall lipophilicity and shape, likely impacting any biological interactions.
Oxime Ethers The nature of the R group in >C=N-O-R affects biological activity (e.g., antibacterial). nih.govThe ((vinylamino)carbonyl) moiety is a unique 'R' group that will define the specific properties and potential applications of the title compound.
Vinyl Carbamates Can act as monomers with photoreactivity similar to acrylates but with potentially lower cytotoxicity. nih.govrsc.orgSuggests a role in the development of novel biocompatible polymers and coatings.

Future Perspectives and Emerging Research Directions for Butan 2 One O Vinylamino Carbonyl Oxime

Advancements in Green Chemistry Syntheses and Sustainable Processes

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact and enhance efficiency. For Butan-2-one O-((vinylamino)carbonyl)oxime, future research will likely focus on developing more sustainable synthetic routes that minimize waste and avoid hazardous reagents.

Current sustainable methods for synthesizing the constituent parts of the target molecule provide a roadmap for future work. For instance, the synthesis of oximes has seen significant green advancements. Traditional methods often involve reagents and conditions that are environmentally taxing. ijprajournal.com Emerging eco-friendly alternatives include solvent-free "grindstone chemistry," which involves the simple grinding of reactants at room temperature, and the use of natural acid catalysts derived from sources like fruit juice. ijprajournal.comd-nb.info Another promising green route is the ammoximation of ketones, a process that offers a short reaction pathway, mild conditions, and high nitrogen atom utilization. acs.org The electrosynthesis of oximes, such as the one-pot synthesis of cyclohexanone (B45756) oxime from aqueous nitrate, represents a cutting-edge, sustainable approach that could be adapted for butanone oxime derivatives. acs.orgchemrxiv.org

The carbamate (B1207046) moiety also offers opportunities for greener synthesis. A significant area of research is the use of carbon dioxide (CO2) as a C1 source, which is an attractive alternative to hazardous reagents like phosgene (B1210022). nih.gov Continuous flow synthesis methods for carbamates using CO2 are being developed, which can dramatically reduce reaction times. nih.gov Furthermore, research into reusable templates for carbamate synthesis, such as oximes themselves, presents a novel, metal-free approach that aligns with green chemistry principles by allowing for the recovery and reuse of starting materials. rsc.org

Future research into the synthesis of this compound will likely integrate these green principles, potentially through a one-pot reaction combining a green oximation method with a CO2-based carbamate formation.

Table 1: Comparison of Conventional and Green Synthesis Methods for Oximes

Feature Conventional Method Green Method (e.g., Grindstone Chemistry)
Solvent Typically organic solvents Solvent-free
Catalyst Often strong acids or bases Non-toxic, reusable catalysts (e.g., Bi2O3) or catalyst-free
Temperature Often requires heating/reflux Room temperature
Waste Generation Higher, with potentially hazardous byproducts Minimal
Reaction Time Can be lengthy Often shorter

Development of Novel Catalytic Systems for Enhanced Reactivity

Catalysis is fundamental to enhancing the efficiency, selectivity, and scope of chemical reactions. For this compound, the development of novel catalytic systems will be crucial for both its synthesis and its application in further chemical transformations.

The formation of the vinyl carbamate structure is a key step where catalysis can play a significant role. Research has demonstrated the use of ruthenium complexes to catalyze the one-step synthesis of vinyl carbamates from terminal alkynes, carbon dioxide, and secondary amines. acs.orgacs.org This approach is particularly noteworthy for its directness and use of CO2. Palladium catalysts have also been employed in the synthesis of aryl carbamates from aryl chlorides and triflates with sodium cyanate, which could be adapted for vinyl systems. organic-chemistry.org Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate offers another mild and functional-group-tolerant method for creating carbamates. organic-chemistry.org

Future research will likely explore a broader range of transition metal catalysts, including those based on abundant and less toxic metals, to improve the synthesis of this compound. The development of heterogeneous catalysts, such as metal complexes supported on polymers or zeolites, could also offer advantages in terms of catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov

Table 2: Catalytic Systems for Carbamate Synthesis

Catalyst Type Reactants Key Advantages
Ruthenium Complexes Alkynes, CO2, Amines One-step synthesis, utilization of CO2
Palladium Complexes Aryl/Vinyl Halides, Sodium Cyanate, Alcohols Good for aryl/vinyl systems
Tin Compounds Alcohols, Phenyl Carbamate Mild conditions, broad functional group tolerance
Indium Triflate Alcohols, Urea Eco-friendly carbonyl source
Nickel Complexes CO2, Amines, Alcohols Alternative to tin catalysts

Integration with High-Throughput Screening and Automated Synthesis Platforms

High-throughput screening (HTS) and automated synthesis platforms are transforming chemical research by enabling the rapid synthesis and evaluation of large numbers of compounds. opentrons.comnih.gov For this compound, these technologies offer the potential to accelerate the discovery of new applications and optimize its properties.

HTS methods have been successfully used to screen libraries of carbamates for their biological activity, for example, as pesticides that inhibit acetylcholinesterase. mdpi.comresearchgate.net Similar approaches could be used to screen libraries of derivatives of this compound for a wide range of applications, from pharmaceuticals to materials science. The integration of HTS with automated synthesis would allow for the rapid generation of a diverse library of analogs, where the butanone, vinyl, and amino moieties are systematically varied. nih.gov

Automated flow reactors are particularly well-suited for this purpose, as they allow for precise control over reaction conditions and can be readily integrated with online analysis and purification systems. researchgate.net This would enable a closed-loop discovery process where the results of HTS assays are used to inform the design and synthesis of the next generation of compounds.

Exploration of Unconventional Reactivity Modes and Applications

The unique combination of functional groups in this compound suggests a rich and potentially unconventional reactivity profile. The oxime N-O bond is known to be relatively weak and can undergo facile fragmentation under various conditions, including photochemical and transition metal-catalyzed reactions, to generate reactive iminyl radicals. nsf.gov This opens up a wide range of possible transformations, such as the addition of the iminyl radical to alkenes or alkynes to form new C-N bonds and construct complex nitrogen-containing heterocycles. nsf.gov

The vinyl group is also a versatile functional handle that can participate in a wide array of reactions. Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, could be used to append new substituents to the vinyl group. wikipedia.orgrsc.org The vinyl group could also participate in various cycloaddition reactions or serve as a monomer for polymerization. The presence of the vinyl radical as a highly reactive intermediate has been a focus of recent research in organic transformations. rsc.org

Future research will likely focus on exploring these and other unconventional reactivity modes of this compound. This could lead to the discovery of novel synthetic methodologies and the development of new materials with unique properties. For example, the ability to generate radicals from the oxime moiety could be exploited in photopolymerization or as a trigger for controlled release applications.

Synergistic Approaches combining Synthetic and Computational Methodologies

The synergy between experimental synthesis and computational chemistry has become a powerful tool for understanding and predicting chemical reactivity. dntb.gov.uascielo.bracs.org For this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its structure, properties, and reaction mechanisms.

Computational studies can be used to predict the most stable conformation of the molecule, calculate its spectroscopic properties, and model its reactivity in various chemical transformations. nih.gov For example, DFT calculations can help to elucidate the mechanism of the catalytic formation of the vinyl carbamate moiety or the fragmentation of the oxime N-O bond. acs.org This understanding can then be used to guide the design of new catalysts and reaction conditions to improve the efficiency and selectivity of these processes. researchgate.net

Furthermore, computational screening of virtual libraries of derivatives of this compound can be used to identify candidates with desired properties before they are synthesized in the lab. This can significantly accelerate the discovery process and reduce the experimental effort required. The combination of computational docking and experimental screening has proven effective in identifying novel oxime reactivators for enzymes. nih.gov This synergistic approach will be essential for unlocking the full potential of this compound and related compounds.

Q & A

Q. How can researchers differentiate between degradation products and synthetic intermediates in reaction mixtures?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to fragment ions and identify structural motifs. Isotopic labeling (e.g., 13C-oxime) tracks specific functional groups. Compare retention times and fragmentation patterns with authentic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.